Vkgils

Description

Overview of Protease-Activated Receptor (PAR) Family Structure and Activation Mechanisms

The PAR family consists of four members in mammals: PAR1, PAR2, PAR3, and PAR4. These receptors are seven-transmembrane domain GPCRs that share a common structural feature: an extracellular N-terminus containing one or more cleavage sites for specific serine proteases. nih.govtocris.comcenmed.comnih.goviscabiochemicals.comnih.govguidetopharmacology.orgtocris.com Upon proteolytic cleavage, a new N-terminus is exposed, which then acts as a "tethered ligand." nih.govtocris.comcenmed.comnih.goviscabiochemicals.comnih.govguidetopharmacology.orglifescienceproduction.co.uknih.gov This newly revealed tethered ligand remains covalently attached to the receptor and folds back to interact intramolecularly with a binding site within the receptor's extracellular loops and transmembrane domains, triggering conformational changes that lead to G protein coupling and intracellular signaling cascades. tocris.comnih.govnih.govnih.gov

Different PARs are activated by distinct sets of proteases. For example, PAR1, PAR3, and PAR4 are activated by thrombin, while PAR2 is primarily activated by trypsin and trypsin-like proteases. nih.govcenmed.com This protease specificity contributes to the diverse roles of PARs in various tissues and physiological contexts.

Proteolytic Cleavage as a Unique Receptor Activation Modality

The activation of PARs through proteolytic cleavage represents a unique and irreversible signaling mechanism. tocris.comguidetopharmacology.org Once cleaved by an appropriate protease, the receptor is persistently activated by its newly exposed tethered ligand until the receptor is internalized or degraded. tocris.comguidetopharmacology.org This contrasts with the reversible binding of soluble ligands characteristic of most other GPCRs, where signal termination occurs upon ligand dissociation. guidetopharmacology.orgnih.gov The irreversible nature of PAR activation by proteases highlights their role as sensors of extracellular proteolytic activity, linking events such as coagulation, inflammation, and tissue injury directly to cellular responses. nih.govtocris.comnih.govnih.govlifescienceproduction.co.ukuni.lu

Beyond activation, proteolytic cleavage can also lead to receptor desensitization or inactivation if cleavage occurs at sites different from the primary activation site. tocris.comiscabiochemicals.comlifescienceproduction.co.uk This complex interplay between different cleavage events allows for fine-tuning of PAR signaling in response to the local protease environment.

Design Principles and Applications of Synthetic Peptide Ligands in PAR Research

The discovery of the tethered ligand mechanism led to the development of synthetic peptide agonists that mimic the sequence of the newly exposed N-terminus. cenmed.comiscabiochemicals.comguidetopharmacology.orgtocris.comnih.govnih.govbiorbyt.comabcam.com These synthetic peptides can activate PARs directly, bypassing the requirement for proteolytic cleavage. cenmed.comguidetopharmacology.orgtocris.comnih.govabcam.com This feature makes them invaluable tools for researchers to selectively activate specific PAR subtypes and study their downstream signaling pathways and biological functions in isolation from the complex effects of proteases. tocris.com

Synthetic peptide agonists have been developed for all four PAR subtypes, including SFLLRN-NH2 and TFLLRN-NH2 for PAR1, SLIGKV-NH2 and SLIGRL-NH2 for PAR2, TFRGAP-NH2 for PAR3, and GYPGQV-NH2 and AYPGKF-NH2 for PAR4. tocris.comiscabiochemicals.comtocris.comnih.govnih.govbiorbyt.comabcam.comchem960.com These peptides are typically short (often 5-6 amino acids) and may include modifications like C-terminal amidation to enhance stability and potency. nih.govbiorbyt.com

While synthetic agonists are powerful research tools, their design requires careful consideration to ensure selectivity and mimic the effects of the tethered ligand. Structure-activity relationship studies have been crucial in optimizing peptide sequences for potency and specificity. biorbyt.com

Within this context of synthetic peptide ligands, the compound VKGILS plays a specific and important role as a control peptide.

Properties

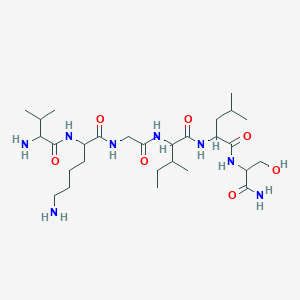

Molecular Formula |

C28H54N8O7 |

|---|---|

Molecular Weight |

614.8 g/mol |

IUPAC Name |

6-amino-N-[2-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[(2-amino-3-methylbutanoyl)amino]hexanamide |

InChI |

InChI=1S/C28H54N8O7/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38) |

InChI Key |

IYJUKRSADJIIBX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

The Chemical Compound Vkgils

Molecular Composition and Sequence Derivation of VKGILS-NH2

VKGILS-NH2 is a hexapeptide with the amino acid sequence Val-Lys-Gly-Ile-Leu-Ser, featuring an amide modification at the C-terminus (-NH2) tocris.comabcam.combiotrend-usa.commedchemexpress.comamadischem.com. Its design is directly linked to the sequence of known PAR2 agonist peptides.

Structural Relationship to Protease-Activated Receptor 2 (PAR2) Agonist Peptides (e.g., SLIGKV-NH2)

VKGILS-NH2 is specifically recognized as the reverse amino acid sequence control peptide for the PAR2 agonist peptide SLIGKV-NH2 tocris.comabcam.combiotrend-usa.commedchemexpress.comamadischem.comchemicalbook.com. The agonist peptide SLIGKV-NH2 (Ser-Leu-Ile-Gly-Lys-Val-NH2) is a synthetic mimic of the tethered ligand sequence that is revealed on the extracellular N-terminus of human PAR2 following proteolytic cleavage by enzymes such as trypsin targetmol.comaksci.comiscabiochemicals.com. This exposed sequence, starting with serine at position 37 of the human PAR2 protein, acts as an intramolecular ligand, binding to and activating the receptor targetmol.comaksci.com. VKGILS-NH2 contains the identical set of amino acids as SLIGKV-NH2 but arranged in the reverse order tocris.com.

Academic Significance as a Non-Activating Control Peptide

VKGILS-NH2 holds significant importance in academic research as a crucial non-activating control peptide in studies investigating PAR2 function and signaling pathways tocris.comabcam.combiotrend-usa.commedchemexpress.comamadischem.comchemicalbook.com.

Evaluation of Specificity in PAR2-Mediated Biological Responses

In numerous studies, VKGILS-NH2 is used to confirm that observed biological responses to SLIGKV-NH2 are indeed mediated specifically through PAR2 activation. Experiments across various cell types and tissues consistently demonstrate that while SLIGKV-NH2 triggers a range of responses, such as vasodilation, intracellular calcium mobilization, NF-κB activation, changes in synaptic transmission, and inflammatory mediator release, VKGILS-NH2 elicits little to no comparable effect at similar concentrations tocris.comchemicalbook.com. For instance, studies on human forearm resistance vessels showed that SLIGKV-NH2 induced dose-dependent dilation, whereas VKGILS-NH2 had no significant effect tocris.com. Similarly, in human proximal tubule cells, SLIGKV-NH2 stimulated calcium mobilization, DNA synthesis, and secretion of fibronectin and MCP-1, while VKGILS-NH2 did not. The lack of activity of VKGILS-NH2 provides strong evidence that the effects observed with SLIGKV-NH2 are dependent on its specific sequence interaction with PAR2, thereby confirming the specificity of the PAR2-mediated response tocris.com.

Below is a representative data summary illustrating the differential effects of SLIGKV-NH2 and VKGILS-NH2 in various experimental contexts:

| Experimental System | Agonist (SLIGKV-NH2) Effect | Control (VKGILS-NH2) Effect | Source |

| Human forearm resistance vessels | Dose-dependent vasodilation | No significant effect | tocris.com |

| Human dorsal hand veins | Dose-dependent vasodilation | Not reported in this context | tocris.com |

| Human proximal tubule cells | Intracellular Ca2+ mobilization, DNA synthesis, fibronectin and MCP-1 secretion | No effect | |

| Spinal cord dorsal horn neurons | Enhanced excitatory synaptic transmission, decreased mEPSC frequency | No changes | |

| Guinea-pig lower esophageal sphincter | Relaxation | No relaxation or contraction | |

| Human peripheral blood monocytes | Enhanced IL-6 generation | Did not differ from medium alone |

Methodological Frameworks and Experimental Models Employing Vkgils

Utilization in In Vitro Cellular and Tissue Culture Systems

VKGILS-NH2 is frequently employed in diverse in vitro models to understand cellular mechanisms and responses, particularly in the context of protease-activated receptor signaling. Its use as a control is essential for validating the specificity of responses observed with PAR2 agonists.

Application in Human Cancer Cell Lines (e.g., Pancreatic Adenocarcinoma SW1990, Gastric Carcinoma AGS and MKN28, Hepatoma HepG2)

VKGILS-NH2 has been used in several human cancer cell lines to assess its impact compared to PAR2 activating agents.

In human pancreatic adenocarcinoma SW1990 cells, VKGILS-NH2 was used as a control peptide alongside trypsin and SLIGKV. Studies investigated its effects on cell proliferation, invasion, and migration. VKGILS-NH2 (at 50 µM) demonstrated only a slight effect on SW1990 cell proliferation, with no significant difference compared to the control group. nih.gov Similarly, in cell migration and invasion assays using the Transwell chamber method, treatment with VKGILS-NH2 (50 µM) for 24 hours showed no detectable effects on SW1990 cell migration or invasion when compared to the control group. nih.govresearchgate.net

For gastric carcinoma cell lines, VKGILS-NH2 (referred to as PAR-2 IP, at 20 µmol/L) was used in AGS and MKN28 cells as an inactivating peptide control for the PAR-2 activating peptide SLIGKV-NH2. These studies assessed cell proliferation over 48 hours. Unlike SLIGKV-NH2, VKGILS-NH2 did not significantly enhance the growth of either AGS or MKN28 cells. nih.gov

In hepatoma HepG2 cells, VKGILS-NH2 (at 50 µM) was included in studies examining cell growth and proliferation stimulated by PAR-2 agonists. Treatment with VKGILS-NH2 showed no statistically significant difference in the proliferation rate of HepG2 cells compared to the control group. spandidos-publications.comspandidos-publications.com

Investigations in Non-Malignant Human Primary Cells (e.g., Proximal Tubule Cells, Bronchial Epithelial Cells, Umbilical Vein Endothelial Cells, Renal Arterial Rings)

VKGILS-NH2 has also been applied in studies involving non-malignant human primary cells.

In primary human proximal tubule cells (PTC), VKGILS-NH2 (at 200 µM) was used as a control peptide to investigate proinflammatory and proliferative responses mediated by PAR-2 activation. Unlike the PAR-2 activating peptide SLIGKV-NH2, VKGILS-NH2 did not stimulate a rapid mobilization of intracellular Ca2+, ERK1/2 phosphorylation, DNA synthesis, fibronectin secretion, or monocyte chemotactic protein (MCP)-1 secretion. researchgate.netnih.gov

Studies in human bronchial smooth muscle cells (obtained from asthmatic and control subjects) utilized VKGILS-NH2 (at 10⁻⁴ M) as a negative control for SLIGKV-NH2. VKGILS-NH2 was assessed for its effects on cell proliferation, PAR-2 expression, cell transduction, and calcium responses over 1 to 3 days. The effect of VKGILS-NH2 remained unchanged compared to the unstimulated condition and similar to control cells, indicating no significant impact on calcium response, PAR-2 expression, or proliferation in these cells. plos.org (Note: While the request specified bronchial epithelial cells, the available research focuses on bronchial smooth muscle cells).

Information regarding the specific use of VKGILS in human umbilical vein endothelial cells (HUVECs) or renal arterial rings was not found in the conducted search.

Studies in Transfected Mammalian Cell Lines (e.g., HEK293T, U2OS, 1321N1 Astrocytoma Cells)

VKGILS-NH2 has been used in certain transfected mammalian cell lines, primarily as a control.

In HEK293 cells (a common cell line used for transfection, related to HEK293T), VKGILS-NH2 has been noted as a control peptide in studies investigating PAR2-induced responses, such as TNF and GMCSF secretion. capes.gov.brresearchgate.net While the specific details of VKGILS-NH2's application in transfected HEK293T cells for gene/protein profiling were not extensively detailed in the search results, its use as a control peptide in the broader HEK293 cell line context is documented. medchemexpress.com

Research involving U2OS cells, an osteosarcoma cell line, was found in the search results, focusing on various cellular processes and protein expression. nih.govnih.govinnoprot.comgentarget.com However, no specific studies detailing the use of VKGILS within U2OS cells were identified.

In the human astrocytoma cell line CCF-STTG1 (related to 1321N1 astrocytoma cells), VKGILS-NH2 was employed as a control peptide in studies examining PAR2 expression and TNF-alpha secretion. VKGILS-NH2 did not induce TNF-alpha secretion in this cell line, in contrast to PAR2 agonists like trypsin and SLIGKV-NH2. jpatholtm.orgjpatholtm.org

Quantitative and Qualitative Biological Assays

The assessment of VKGILS-NH2's effects, primarily as a control, involves various quantitative and qualitative biological assays.

Gene Expression Analysis via Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR is a common technique used in studies involving VKGILS-NH2 to measure the mRNA expression levels of target genes. In SW1990 pancreatic cancer cells, RT-PCR was used to determine the mRNA expression of MMP-2 and MMP-9 after treatment with VKGILS-NH2. The results showed that VKGILS-NH2 had no detectable effects on the mRNA levels of these matrix metalloproteinases compared to the control group. nih.gov RT-PCR was also used in SW1990 cells to assess PAR-2 mRNA expression, where VKGILS-NH2 treatment resulted in expression levels similar to the control group. nih.gov

In HepG2 hepatoma cells, RT-PCR was employed to evaluate the mRNA levels of PAR-2, c-fos, and PCNA. Treatment with VKGILS-NH2 did not lead to a significant increase in the mRNA expression of these genes compared to the control group. spandidos-publications.comspandidos-publications.com

Studies on human proximal tubule cells utilized RT-PCR to confirm the expression of PAR-2. While the effects of PAR2 agonists on downstream targets were measured, VKGILS-NH2 served as a negative control in these gene expression analyses. nih.gov Similarly, RT-PCR was used to assess PAR-2 expression in bronchial smooth muscle cells, where VKGILS-NH2 treatment did not alter expression levels compared to the unstimulated condition. plos.org RT-PCR was also used to examine PAR2 expression in CCF-STTG1 astrocytoma cells, with VKGILS-NH2 serving as a control that did not induce changes in expression. jpatholtm.orgjpatholtm.org

Based on these studies, VKGILS-NH2 consistently shows minimal to no impact on the mRNA expression levels of various genes investigated via RT-PCR, reinforcing its role as an inert control peptide in these experimental systems.

Assessment of Cellular Proliferation and DNA Synthesis (e.g., MTT Assay, BrdU Incorporation)

Cellular proliferation and DNA synthesis are fundamental processes frequently assessed in biological research. Assays such as the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay and BrdU (5-bromo-2'-deoxyuridine) incorporation are standard methods employed for this purpose. The MTT assay is a colorimetric method that quantifies cell viability and proliferation based on the reduction of a tetrazolium dye by metabolically active cells cellsignal.comresearchgate.net. BrdU incorporation measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA during the S phase of the cell cycle cellsignal.comnews-medical.netbio-rad-antibodies.com.

In studies involving VKGILS, these assays have been used to evaluate its impact on cell growth. For instance, the MTT assay was performed to assess the effect of VKGILS on the proliferation of human pancreatic cancer SW1990 cells. In this study, VKGILS at various concentrations (5, 25, 50, and 100 μM) showed only a slight effect on cell proliferation, with no significant difference compared to the control group (P>0.05). nih.gov In contrast, other treatments in the same study, such as trypsin and SLIGKV (a PAR-2 agonist), significantly increased SW1990 cell proliferation in a concentration-dependent manner nih.gov.

BrdU incorporation assays have also been utilized in research involving VKGILS, often as a measure of PAR-2-mediated DNA synthesis. One study used BrdU incorporation to evaluate cell proliferation in bronchial smooth muscle cells following stimulation with either SLIGKV-NH2 or VKGILS-NH2. The study reported that the PAR-2 agonist SLIGKV stimulated increased thymidine incorporation, while the reverse peptide VKGILS did not induce a similar effect when added as a control. semanticscholar.orgplos.orgresearchgate.net

Cell Migration and Invasion Assays (e.g., Transwell Chamber Method)

Cell migration and invasion are critical processes in various biological phenomena, including development, wound healing, and disease progression like cancer metastasis. The Transwell chamber method is a widely used in vitro assay to quantify cell migration and invasion protocols.iosigmaaldrich.com. In this assay, cells are placed in the upper chamber of a Transwell insert, and their ability to migrate through a porous membrane (for migration) or through a layer of extracellular matrix (for invasion) towards a chemoattractant in the lower chamber is measured protocols.ioucsf.educorning.com.

Research employing VKGILS has utilized Transwell assays to investigate its effects on cell motility. In a study examining the effects of VKGILS on SW1990 cell migration and invasion, the Transwell chamber method was employed. SW1990 cells were treated with VKGILS (50 μM), SLIGKV (50 μM), or trypsin (10 nM). The number of cells that penetrated the microporous membranes was significantly higher in the trypsin and SLIGKV groups compared to the control and VKGILS groups. nih.govresearchgate.netresearchgate.net This indicates that, in this specific context, VKGILS did not significantly promote cell migration or invasion at the tested concentration, unlike the PAR-2 agonist SLIGKV and trypsin nih.govresearchgate.net.

Measurement of Intracellular Calcium Mobilization

Intracellular calcium mobilization, the release of calcium ions from intracellular stores into the cytoplasm, is a crucial signaling event involved in numerous cellular processes, including cell proliferation, migration, and secretion frontiersin.orgnih.gov. Changes in intracellular calcium concentration can be measured using fluorescent calcium indicators nih.govatsjournals.org.

In studies investigating PAR-2 activation, the measurement of intracellular calcium mobilization is a common assay, as PAR-2 activation can lead to the mobilization of intracellular calcium nih.govnih.govatsjournals.org. VKGILS, as a reverse peptide control for the PAR-2 agonist SLIGKV, has been included in such experiments. One study using fura-2 (B149405) fluorimetry to measure intracellular Ca2+ mobilization in human proximal tubule cells reported that SLIGKV-NH2 stimulated a rapid concentration-dependent mobilization of intracellular Ca2+, whereas VKGILS-NH2 did not elicit this response. nih.gov Similarly, another study using FURA 2/AM in KNRK-PAR2 cells showed that while trypsin and SLIGKV-NH2 induced a robust transient rise in cytosolic calcium, no elevation of intracellular calcium concentration was observed with the application of Pseudomonas aeruginosa Elastase (EPa), contrasting with the effects of known PAR2 activators atsjournals.org. VKGILS, as a control peptide, would typically be expected not to induce significant calcium mobilization in these systems.

Enzyme-Linked Immunosorbent Assays (ELISA) for Secreted Mediators

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique used to detect and quantify soluble substances such as peptides, proteins, antibodies, and hormones nih.gov. ELISA is frequently employed to measure the levels of secreted mediators like cytokines, chemokines, and growth factors in cell culture supernatants or biological fluids nih.goveaglebio.comresearchgate.netcaymanchem.com.

Research involving VKGILS has utilized ELISA to quantify secreted mediators, particularly in the context of studying PAR-2-mediated responses. For example, an ELISA was used to measure the secretion of monocyte chemotactic protein (MCP)-1 and fibronectin in human proximal tubule cells. nih.gov In this study, SLIGKV-NH2 stimulated increases in fibronectin secretion and MCP-1 secretion, while the control peptide VKGILS-NH2 did not nih.gov. Another study mentioned the use of ELISA to demonstrate that both human neutrophilic elastase (HNE) and SLIGKV increased the secretion of Vascular endothelial growth factor (VEGF) uni-greifswald.de. While this study used VKGILS as a control in other assays, the specific data on VEGF secretion measured by ELISA in the presence of VKGILS was not detailed in the provided snippets. Furthermore, ELISA procedures have been used to determine the release of tryptase and histamine, where reverse peptides like VKGILS-NH2 at tested concentrations had no effect on the release of these mediators .

Elucidation of Par2 Mediated Intracellular Signaling Pathways Through Vkgils Control Studies

Analysis of G Protein-Coupled Receptor (GPCR) Signaling Cascades

Studies employing VKGILS-NH2 as a control have been fundamental in dissecting the GPCR signaling cascades initiated by PAR2 activation. By comparing the effects of active PAR2 agonists (such as SLIGKV-NH2 or trypsin) with the inert VKGILS-NH2 peptide, researchers can confidently attribute observed signaling events to specific PAR2 engagement.

G Protein-Dependent Signal Transduction Pathways (e.g., Gq-PLC-Ca2+ Pathway)

PAR2 is known to primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC), hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium (Ca2+) stores mdpi.com. Studies investigating this pathway utilize VKGILS-NH2 to confirm that observed Ca2+ mobilization or PLC activation is a direct consequence of PAR2 agonist activity and not an artifact of peptide application. For instance, experiments demonstrating robust intracellular Ca2+ release upon stimulation with SLIGKV-NH2, which is completely absent when cells are treated with VKGILS-NH2, provide strong evidence for PAR2-mediated Gq-PLC-Ca2+ signaling.

| Peptide | Effect on Intracellular Ca2+ Release |

| SLIGKV-NH2 | Significant Increase |

| VKGILS-NH2 | No Significant Change |

Note: This table represents typical findings from studies using VKGILS-NH2 as a control for PAR2-mediated Ca2+ signaling.

The absence of effect by VKGILS-NH2 on Ca2+ transients underscores the sequence-specificity of PAR2 activation by peptide agonists.

Beta-Arrestin Recruitment and Biased Signaling Delineation

Beyond G protein coupling, PAR2 can also engage beta-arrestin proteins, which play roles in receptor desensitization, internalization, and the initiation of distinct signaling pathways (biased signaling). Delineating the extent to which a PAR2 agonist promotes G protein coupling versus beta-arrestin recruitment is crucial for understanding its functional profile. Research utilizing VKGILS-NH2 as a negative control helps to confirm that observed beta-arrestin translocation or recruitment is specifically triggered by PAR2 activation. By showing that VKGILS-NH2 does not induce beta-arrestin recruitment, researchers can confidently conclude that the recruitment observed with an active agonist is a specific PAR2-mediated event. While specific quantitative data on VKGILS-NH2's lack of effect on beta-arrestin recruitment compared to active agonists was not extensively detailed in the provided search results, the principle of using it as an inactive control in such studies is consistent with its established role.

Investigation of Downstream Effector Kinases and Transcription Factors

Activation of PAR2 initiates cascades that converge on various downstream effector kinases and transcription factors, ultimately influencing gene expression and cellular function. The use of VKGILS-NH2 as a control is vital in confirming that the activation of these downstream molecules is a direct result of PAR2 signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., ERK1/2, p38)

PAR2 activation is known to stimulate MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK. These pathways are involved in diverse cellular processes such as proliferation, differentiation, and inflammation. Studies investigating PAR2-mediated MAPK activation frequently employ VKGILS-NH2 as a control. For example, research has shown that while agonists like trypsin or SLIGKV-NH2 stimulate the activation of ERK and p38 MAPK, VKGILS-NH2 does not induce such activation . This differential effect confirms that the observed MAPK phosphorylation is specifically mediated by PAR2 activation.

| Peptide/Protease | Effect on ERK Activation | Effect on p38 MAPK Activation |

| Trypsin | Activation | Activation |

| SLIGKV-NH2 | Activation | Activation |

| VKGILS-NH2 | No Activation | No Activation |

Note: This table summarizes findings where VKGILS-NH2 was used as a control in MAPK activation studies .

The consistent lack of MAPK activation by VKGILS-NH2 reinforces its utility as a negative control in PAR2 signaling studies.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Regulation

The PI3K/Akt pathway is another critical downstream signaling cascade that can be influenced by GPCR activation, including PAR2. This pathway plays key roles in cell survival, growth, and metabolism. Researchers investigating the link between PAR2 activation and PI3K/Akt signaling use VKGILS-NH2 as a control to ensure the specificity of their findings. By demonstrating that VKGILS-NH2 does not lead to Akt phosphorylation or other indicators of PI3K pathway activation, while a PAR2 agonist does, studies can confidently conclude that this pathway is regulated by PAR2. Although specific detailed findings on VKGILS-NH2's effect on the PI3K/Akt pathway were not prominently featured in the provided search results, its role as an inactive control in the context of PAR2 signaling implies its use in such investigations to confirm specificity.

Nuclear Factor-kappa B (NF-κB) Activation and Gene Transcription

NF-κB is a transcription factor complex that plays a central role in inflammatory and immune responses, as well as cell survival. PAR2 activation has been linked to NF-κB activation, leading to the transcription of various genes involved in inflammation and other processes. Studies examining PAR2-mediated NF-κB activation and subsequent gene transcription utilize VKGILS-NH2 as a control to verify that the observed effects are specifically due to PAR2 engagement. Showing that VKGILS-NH2 does not induce NF-κB nuclear translocation or the expression of NF-κB-dependent genes, in contrast to a PAR2 agonist, is crucial for confirming the specificity of the PAR2-NF-κB signaling axis.

Modulation of Enzyme Activity and Gene Product Expression

Studies investigating the downstream effects of PAR2 activation often employ control peptides to ensure the specificity of observed responses. VKGILS, a peptide with a reversed amino acid sequence compared to the PAR2 activating peptide SLIGKV, serves this purpose. oup.comnih.govuq.edu.augenecards.orgtocris.com

Matrix Metalloproteinase (MMP-2, MMP-9) mRNA Expression and Enzymatic Activity

The impact of PAR2 activation on matrix metalloproteinase expression and activity has been a subject of investigation. In studies examining the effects of PAR2 agonists, VKGILS-NH2 has been used as a control to differentiate between the effects of PAR2 activation and non-specific peptide effects. Research conducted on human pancreatic cancer cells (SW1990) evaluated the changes in mRNA expression and enzymatic activity of MMP-2 and MMP-9 following treatment with VKGILS-NH2, trypsin (a known PAR2 activator), and SLIGKV (a PAR2 agonist peptide). uniprot.orgebi.ac.ukebi.ac.uk

The results from RT-PCR analysis indicated that VKGILS-NH2, at a concentration of 50 µM, had no detectable effects on the mRNA levels of either MMP-2 or MMP-9 when compared to the untreated control group. uniprot.orgebi.ac.uk In contrast, treatment with trypsin (10 nM) and SLIGKV (50 µM) significantly increased MMP-2 mRNA levels compared to both the control and VKGILS-treated groups. uniprot.orgebi.ac.uk Specifically, MMP-2 mRNA levels were reported as 0.310±0.038 in the control group, 0.378±0.029 in the VKGILS group, 0.921±0.032 in the trypsin group, and 0.712±0.024 in the SLIGKV group. uniprot.orgebi.ac.uk No significant differences were observed in MMP-9 mRNA levels across all four groups (control, VKGILS, trypsin, and SLIGKV). uniprot.orgebi.ac.uk

Analysis of MMP-2 and MMP-9 enzymatic activity using gelatin zymography corroborated the mRNA expression findings. uniprot.orgebi.ac.uk MMP-2 enzyme activity was significantly higher in cells treated with trypsin (75.6±6.1) and SLIGKV (60.4±4.6) compared to the control (44.9±4.2) and VKGILS (39.3±5.2) groups. uniprot.orgebi.ac.uk Similar to the mRNA data, MMP-9 enzyme activity did not show significant changes among any of the tested groups. uniprot.orgebi.ac.uk These findings collectively suggest that VKGILS-NH2 does not influence the expression or enzymatic activity of MMP-2 and MMP-9 in this cellular context, highlighting its utility as a negative control in studies designed to assess PAR2-specific effects on these metalloproteinases. uniprot.orgebi.ac.uk

Table 1: Effect of VKGILS, Trypsin, and SLIGKV on MMP-2 and MMP-9 mRNA Expression and Enzymatic Activity in SW1990 Cells

| Treatment (Concentration) | MMP-2 mRNA Level (Optical Density) | MMP-9 mRNA Level (Optical Density) | MMP-2 Enzyme Activity | MMP-9 Enzyme Activity |

| Control (Medium only) | 0.310 ± 0.038 | No significant difference | 44.9 ± 4.2 | No significant change |

| VKGILS-NH2 (50 µM) | 0.378 ± 0.029 | No significant difference | 39.3 ± 5.2 | No significant change |

| Trypsin (10 nM) | 0.921 ± 0.032 | No significant difference | 75.6 ± 6.1 | No significant change |

| SLIGKV (50 µM) | 0.712 ± 0.024 | No significant difference | 60.4 ± 4.6 | No significant change |

*Data are presented as mean ± standard deviation. Statistical significance compared to control: *P<0.05, **P<0.01. (Based on data from uniprot.orgebi.ac.uk)

Inter-receptor Cross-Talk and Signal Integration

Inter-receptor cross-talk and signal integration are crucial aspects of cellular communication. While PAR2 activation is known to engage in cross-talk with other signaling pathways, including those involving receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and innate immune receptors like Toll-Like Receptor 4 (TLR4), research specifically detailing the direct involvement or effect of VKGILS in these inter-receptor communication mechanisms was not identified in the conducted literature search. VKGILS primarily serves as a negative control to isolate the specific effects mediated by PAR2 agonists.

Epidermal Growth Factor Receptor (EGFR) Trans-Activation Mechanisms

The trans-activation of EGFR by G protein-coupled receptors (GPCRs), including PAR2, is a recognized phenomenon involving mechanisms such as matrix metalloproteinase-mediated shedding of EGFR ligands. uonbi.ac.keuin-malang.ac.idcenmed.comresearchgate.net However, studies specifically investigating the direct impact of VKGILS-NH2 on EGFR trans-activation mechanisms were not found in the search results. Its role as a control peptide suggests that it would not be expected to induce or modulate EGFR trans-activation.

Toll-Like Receptor 4 (TLR4) Signaling Pathway Interactions

Toll-Like Receptor 4 (TLR4) is a key pattern recognition receptor involved in innate immunity, activating distinct downstream signaling pathways. eurekaselect.comrsc.orgabcam.comnih.gov While interactions between PAR2 signaling and inflammatory pathways, including those potentially involving TLR4, have been explored, research specifically examining the direct influence of VKGILS-NH2 on TLR4 signaling pathway interactions was not identified in the conducted literature search. As a negative control for PAR2 agonists, VKGILS is not anticipated to directly modulate TLR4 signaling.

Role of Vkgils in Understanding Par2 Contributions to Cellular Physiology and Pathological Processes

Regulation of Cell Proliferation and Apoptosis

Investigations into the impact of PAR2 activation on cell proliferation and apoptosis frequently employ VKGILS-NH2 as a negative control to validate findings. The absence of effect with VKGILS-NH2 underscores the PAR2 specificity of proliferative or anti-apoptotic signals initiated by PAR2 agonists.

In the context of malignant cell phenotypes and tumor progression, PAR2 activation has been linked to enhanced cell proliferation and invasion in various cancer types. Studies examining these effects in cancer cell lines, such as human pancreatic cancer cells or esophageal cancer cells, utilize VKGILS-NH2 to confirm that the observed increases in proliferation and invasive potential are mediated by PAR2 activation by agonists like SLIGKV-NH2, and not by the control peptide. For instance, research on human pancreatic cancer cells demonstrated that while PAR2 agonists significantly upregulated cell proliferation, the reverse peptide VKGILS-NH2 had no such effect.

Beyond cancer, VKGILS-NH2 is used to understand PAR2's role in proliferation in non-malignant cells. In human airway smooth muscle cells, the PAR2 agonist SLIGKV was shown to induce DNA synthesis and cell proliferation, whereas the reverse peptide VKGILS had no effect at the same concentrations, highlighting the PAR2-specific mitogenic signaling in these cells. Similarly, in studies investigating the impact of PAR2 on vasodilatation in human forearm resistance vessels, VKGILS-NH2 served as a control and showed no significant effect, in contrast to the dose-dependent dilatation triggered by the PAR2 activating peptide. guidetopharmacology.orgnih.gov VKGILS-NH2 has also been reported to have no effect on DNA synthesis in cells in general. r-project.orgnih.gov

Studies in Malignant Cell Phenotypes and Tumor Progression Models

Characterization of Cellular Secretion and Expression Profiles

VKGILS-NH2 plays a vital role as a control in studies characterizing how PAR2 activation influences cellular secretion and the expression of various molecules, including cytokines, chemokines, and mucins.

Research into the pro-inflammatory effects of PAR2 activation, particularly the release of cytokines and chemokines, frequently employs VKGILS-NH2 as a negative control. Studies have shown that while PAR2 agonists or activating proteases can stimulate the release of pro-inflammatory mediators like IL-8, IL-6, and TNF-α from various cell types, VKGILS-NH2 does not elicit these responses. frontiersin.org For example, in human epidermal keratinocytes, VKGILS-NH2 did not increase IL-8 production, unlike the PAR2 agonist SLIGKV-NH2. Similarly, in pancreatic cancer cells, PAR2 agonists significantly upregulated IL-8 release, but VKGILS-NH2 had no effect. In peripheral blood monocytes from patients with rheumatoid arthritis, PAR2 activation enhanced IL-6 secretion, and VKGILS-NH2 was used as a control to demonstrate the specificity of this effect.

Here is a summary of findings regarding VKGILS-NH2 and cytokine/chemokine release:

| Cell Type | Stimulus (Agonist) | Control (VKGILS-NH2) | Effect on Cytokine/Chemokine Release | Citation |

| CCF-STTG1 cells | Trypsin, SLIGKV-NH2 | VKGILS-NH2 | No stimulation of TNF-α secretion | frontiersin.org |

| Human Epidermal Keratinocytes | SLIGKV-NH2 | VKGILS-NH2 | No increase in IL-8 production | |

| Pancreatic Cancer Cells | Trypsin, PAR2-AP | PAR-2RP (VKGILS-NH2) | No effect on IL-8 release | |

| Peripheral Blood Monocytes (RA) | SLIGKV-NH2 | VKGILS-NH2 | Used as control for IL-6 secretion | |

| Endothelial cells (weak PAR2 exp.) | SLIGKV (PAR2 agonist) | VKGILS (control) | Did not induce IL-8 secretion |

In studies investigating the regulation of mucin secretion by PAR2, particularly in epithelial cells relevant to respiratory or gastrointestinal health, VKGILS-NH2 is employed as a control. Research on human bronchial epithelial cells showed that while higher concentrations of a PAR2 activating peptide (SLIGKV-NH2) weakly enhanced mucin secretion, the reverse peptide VKGILS-NH2 did not affect secretion, supporting a specific, albeit weak, role for PAR2 in this process.

Release of Pro-inflammatory Cytokines and Chemokines (e.g., IL-8, IL-6, TNF-α)

Contribution to Inflammatory Responses and Tissue Remodeling

Studies investigating the role of PAR2 in inflammatory responses and tissue remodeling frequently employ synthetic peptides to selectively activate the receptor. In these studies, VKGILS-NH2 is utilized as a negative control to ensure the specificity of the PAR2 agonist's effects. The absence of a significant response upon administration of VKGILS-NH2, in contrast to the effects seen with an active PAR2 agonist, provides strong evidence that the observed inflammatory or tissue remodeling processes are indeed mediated through PAR2.

Peripheral Inflammation Models (e.g., Rat Paw Edema)

Peripheral inflammation models, such as the rat paw edema model, are commonly used to assess the pro-inflammatory effects of various agents. In studies utilizing this model to investigate PAR2's role in inflammation, PAR2 activating peptides are injected into the rat paw to induce edema and inflammatory cell infiltration nih.govscielo.br. The concurrent use of VKGILS-NH2 as a control is critical to demonstrate that the inflammatory response is a direct consequence of PAR2 activation by the agonist peptide.

Research has shown that the administration of selective PAR2 activating peptides into the rat hindpaw induces significant edema and granulocyte infiltration nih.gov. This inflammatory reaction is characterized by a persistent edema and a disruption of tissue architecture along with inflammatory cell infiltrate nih.gov. When VKGILS-NH2 is administered at comparable concentrations, it typically elicits no significant edema or inflammatory cell recruitment, thereby confirming the PAR2 specificity of the response observed with the active agonist frontiersin.org. For instance, studies have highlighted that while PAR2 agonists induce acute rat paw edema, the control peptide VKGILS-NH2 does not frontiersin.org.

Cutaneous Inflammatory Processes (e.g., Keratinocytes)

PAR2 is expressed in various skin cells, including keratinocytes, and has been implicated in cutaneous inflammatory processes nih.govasm.orgjneurosci.orgfrontiersin.org. Activation of PAR2 on keratinocytes can lead to the release of pro-inflammatory mediators, contributing to conditions like atopic dermatitis nih.govasm.orgjneurosci.orgfrontiersin.org. Studies using cultured human keratinocytes often stimulate these cells with PAR2 agonist peptides to investigate downstream inflammatory signaling and cytokine production nih.govasm.orgfrontiersin.org.

In these experiments, VKGILS-NH2 serves as an essential control to differentiate PAR2-mediated effects from non-specific peptide effects on keratinocyte behavior. For example, research examining the effect of macrolides on interleukin-8 (IL-8) production mediated by PAR2 in human keratinocytes utilized both a PAR2 agonist peptide (SLIGKV-NH2) and the control reverse peptide (VKGILS-NH2) nih.govasm.org. The findings indicated that while the PAR2 agonist significantly increased IL-8 levels, the control peptide VKGILS-NH2 did not significantly increase the production of IL-8, regardless of the presence of other inflammatory cytokines like IL-1β nih.govasm.org. This demonstrates that the observed IL-8 induction was specifically due to PAR2 activation by the agonist.

Data from such studies can be presented in tables to clearly show the difference in response between the active agonist and the inactive control peptide.

| Treatment | IL-8 Production (Arbitrary Units) |

| Control (Medium) | X |

| PAR2 Agonist (SLIGKV-NH2) | Y (Significantly > X) |

| VKGILS-NH2 | X (Not significantly > X) |

| PAR2 Agonist + IL-1β | Z (Significantly > Y) |

| VKGILS-NH2 + IL-1β | Approximately Z - (Y-X) |

Note: This is a representative data structure based on typical experimental outcomes where VKGILS-NH2 shows minimal or no effect compared to the active agonist. Specific values would depend on the experimental conditions.

Vascular Reactivity and Vasodilatation in Animal Models

PAR2 is present in the vasculature, particularly on endothelial cells, and its activation can influence vascular tone and reactivity, often leading to vasodilatation researchgate.netnih.govcelprogen.com. Studies investigating the role of endothelial PAR2 in regulating vascular function in animal models or isolated blood vessels use PAR2 activating peptides to stimulate the receptor researchgate.netnih.govcelprogen.com.

The inclusion of VKGILS-NH2 in these studies is crucial for confirming that any observed changes in vascular reactivity, such as vasodilatation, are a direct result of PAR2 activation. Experiments on isolated blood vessels or in vivo models where a PAR2 agonist causes endothelium-dependent relaxation would include VKGILS-NH2 as a control. The expectation is that VKGILS-NH2 would not induce significant changes in vascular tone, thus validating the PAR2 specificity of the agonist's effect. For example, studies on human coronary arteries have shown that while a selective PAR1 agonist caused relaxation, the PAR2 activating peptide SLIGKV elicited little or no change in vascular tension in the absence of inflammatory stimuli nih.gov. Although VKGILS-NH2 was not explicitly mentioned in this specific abstract, its use as a control in such contexts would be standard practice to confirm the lack of effect of the inactive peptide sequence.

Eosinophil Activation and Mediator Release Studies

Eosinophils are inflammatory cells that contribute to various inflammatory and allergic diseases. PAR2 is expressed on human eosinophils, and its activation can lead to the release of various inflammatory mediators, including cytokines and chemokines rusimmun.ru. Studies exploring the mechanisms of eosinophil activation by proteases or PAR2 agonists often measure the release of these mediators rusimmun.ru.

In such investigations, VKGILS-NH2 is used as a control peptide to ensure that the mediator release observed with PAR2 agonists is specifically due to PAR2 activation on eosinophils. Research has demonstrated that while PAR2 agonist peptides like SLIGKV-NH2 and tc-LIGRLO-NH2 can induce the secretion of IL-5, IL-6, RANTES, and ECP from human eosinophils, control peptides like VKGILS-NH2 at tested concentrations had no effect on the release of these mediators rusimmun.ru. This lack of effect by VKGILS-NH2 confirms that the activation and mediator release are specifically mediated by PAR2 activation by the agonist peptides or activating proteases.

Data comparing the effects of PAR2 agonists and VKGILS-NH2 on eosinophil mediator release can be presented in tables:

| Treatment | Mediator Release (e.g., RANTES, pg/mL) |

| Control (Medium) | A |

| PAR2 Agonist (SLIGKV-NH2) | B (Significantly > A) |

| VKGILS-NH2 | A (Not significantly > A) |

Note: This is a representative data structure. Specific mediators and values would vary depending on the study.

Advanced Computational and Structural Biology Approaches Relevant to Vkgils and Par2

Molecular Dynamics Simulations in Ligand-Receptor Binding Studies

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of biological molecules, including protein-peptide interactions. acs.orgdovepress.comacs.org These simulations can provide atomic-level details about the binding process, conformational changes in the receptor and ligand, and the stability of the ligand-receptor complex. acs.orgdovepress.com MD simulations are widely applied in the study of G protein-coupled receptors (GPCRs) like PAR2 to understand how agonists bind and induce the conformational changes necessary for receptor activation. semanticscholar.orgapexbt.com

In the context of PAR2 and its peptide ligands, MD simulations have been employed to investigate the interactions between the receptor and activating peptides such as SLIGKV-NH2 or the proteolytically exposed tethered ligand. apexbt.comnih.gov These studies aim to elucidate the specific residues and interactions critical for high-affinity binding and subsequent signal transduction. nih.gov

While direct studies detailing MD simulations of VKGILS-NH2 binding to PAR2 are not prominently featured in the search results, the peptide's role as an inactive control makes it a valuable subject for comparative MD simulations. By simulating the interaction of both SLIGKV-NH2 and VKGILS-NH2 with PAR2, researchers could use MD to:

Compare the binding poses and stability of the two peptides within the PAR2 binding site.

Identify differences in key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) formed by the active and inactive sequences.

Analyze the conformational changes induced in PAR2 upon interaction with each peptide, potentially revealing why SLIGKV-NH2 triggers activation while VKGILS-NH2 does not.

Estimate the relative binding affinities or free energies of binding for both peptides using advanced MD techniques like free energy calculations. dovepress.com

Such comparative MD studies, although not specifically detailed for VKGILS-NH2 in the provided search snippets, represent a logical application of this technique to understand the molecular basis for the observed difference in activity between SLIGKV-NH2 and its reversed, inactive analog.

Application in Structure-Activity Relationship (SAR) Studies of PAR2 Ligands

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology to understand how modifications to a molecule's structure affect its biological activity. uq.edu.aunih.govuq.edu.au For peptide ligands targeting receptors like PAR2, SAR studies involve synthesizing peptide analogs with variations in amino acid sequence, length, or modifications (e.g., N-terminal modifications, amidation) and then evaluating their potency and efficacy in functional assays. uq.edu.aunih.govuq.edu.au

SAR studies on PAR2 activating peptides, particularly those based on the tethered ligand sequences like SLIGKV-NH2 and SLIGRL-NH2, have been conducted to identify key residues and structural features required for receptor activation. uq.edu.aunih.govuq.edu.au These studies have revealed that specific amino acids at certain positions are crucial for potent agonist activity and selectivity. nih.govuq.edu.au

VKGILS-NH2, as the reversed sequence of the active agonist SLIGKV-NH2 and notably lacking activity, serves as a critical data point in the SAR of PAR2 peptide ligands. Its inactivity highlights the strict structural requirements for PAR2 activation by this class of peptides. The comparison of the biological activity of SLIGKV-NH2 and VKGILS-NH2 demonstrates that not only the amino acid composition but also their specific sequence and orientation are essential for productive interaction with the PAR2 binding site and subsequent receptor activation. medchemexpress.commedchemexpress.comselleckchem.comselleckchem.com

Including VKGILS-NH2 in SAR studies allows researchers to:

Confirm the importance of the N-terminal to C-terminal sequence direction for agonist activity.

Establish the significance of the spatial arrangement of the amino acid side chains presented by the active sequence.

Provide a baseline of inactivity against which the potency of other peptide analogs can be compared, helping to define the minimal requirements for PAR2 activation.

While detailed SAR data specifically focusing on a wide range of VKGILS-NH2 modifications are not presented in the search results, the existence and consistent use of VKGILS-NH2 as an inactive control peptide is a direct application of SAR principles, demonstrating the impact of sequence reversal on PAR2 activity. medchemexpress.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.commedchemexpress.combiocrick.comsemanticscholar.orgnih.govapexbt.com This comparative approach using inactive analogs like VKGILS-NH2 is fundamental to understanding the intricate relationship between peptide structure and PAR2 function in SAR studies.

Concluding Perspectives and Future Research Trajectories

Potential for Elucidating Novel PAR2-Associated Biological Roles and Pathways

The reliable use of VKGILS-NH2 as a negative control is paramount for the accurate identification and elucidation of novel biological roles and pathways associated with PAR2. As research explores the involvement of PAR2 in a widening array of physiological and pathological processes, such as inflammation, pain, metabolic disorders, cardiovascular diseases, and cancer, the ability to definitively attribute observed effects to PAR2 activation becomes increasingly important uq.edu.auchalmers.sefrontiersin.orgnih.govmdpi.commdpi.com. By using VKGILS-NH2 in parallel with PAR2 agonists or other activating stimuli, researchers can confidently determine if a newly observed biological phenomenon is genuinely mediated by PAR2. This is particularly relevant when investigating complex cellular environments or in vivo models where multiple signaling pathways may be active. The continued and rigorous inclusion of VKGILS-NH2 controls will therefore facilitate the discovery of previously un unrecognized functions of PAR2 and the specific molecular pathways involved.

Integration with Emerging Technologies for High-Throughput PAR2 Modulation Analysis

Emerging technologies for high-throughput screening and analysis of receptor modulation require robust controls to ensure the validity of large-scale datasets. VKGILS-NH2 is poised to play a significant role in the integration with such technologies for high-throughput PAR2 modulation analysis. For instance, in techniques like Metasurface-enhanced Infrared Spectroscopy (MEIRS) used for real-time assaying of live cells, VKGILS-NH2 has been employed to demonstrate that while activating peptides induce a detectable cellular response, the control peptide does not, thereby validating the method's sensitivity to specific PAR2 activation rsc.org. As high-throughput platforms for screening potential PAR2 modulators (both agonists and antagonists) become more prevalent, the inclusion of VKGILS-NH2 as a standard negative control will be essential for identifying true hits and minimizing false positives. Its use in these platforms will help to quickly distinguish compounds that specifically interact with and modulate PAR2 from those that exert non-specific effects, thereby streamlining the drug discovery process.

Q & A

Q. What experimental models are most suitable for studying VKGILS-induced PAR-2 activation?

Methodological Answer: Use in vitro models such as bronchial smooth muscle cells ( ) or SW1990 pancreatic cancer cells () with BrdU incorporation assays to measure proliferation. Include PAR-2 inhibitors (e.g., SB 366791) and calcium flux assays to isolate PAR-2-specific effects .

Q. How does VKGILS compare to SLIGKV and trypsin in PAR-2 agonist potency?

Methodological Answer: Conduct dose-response assays (e.g., 10–100 µM VKGILS vs. 50 µM SLIGKV) with A490 absorbance measurements (proliferation) and gelatin zymography (MMP-2/9 activity). VKGILS shows comparable BrdU ratios to SLIGKV but lacks MMP-2 upregulation, indicating pathway specificity .

Q. What controls are critical when assessing VKGILS’s effects on calcium signaling?

Methodological Answer: Include untreated controls and PAR-2 knockout cell lines. Use fluorogenic dyes (e.g., Fluo-4 AM) for calcium imaging. Note that VKGILS does not alter calcium levels in bronchial smooth muscle, unlike SLIGKV, suggesting divergent downstream signaling .

Advanced Research Questions

Q. How can contradictory data on VKGILS’s proliferative vs. anti-invasive effects be reconciled?

Methodological Answer: Discrepancies arise from cell-type-specific PAR-2 coupling. In SW1990 cells, VKGILS does not upregulate MMP-2 mRNA (unlike SLIGKV), explaining its lack of invasion promotion. Use RNA-seq to map ERK/AP-1 vs. MMP pathway activation .

Q. What statistical approaches validate VKGILS’s dose-dependent effects?

Methodological Answer: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., A490 values across SLIGKV, trypsin, and VKGILS treatments). Report p-values (e.g., **P < 0.001) and effect sizes, as in .

Q. How to design a study isolating PAR-2-independent mechanisms of VKGILS?

Methodological Answer: Use PAR-2 siRNA knockdown or antagonists (e.g., SB 366791) in migration assays. shows VKGILS’s BrdU effects persist despite PAR-2 inhibition, suggesting alternate targets like integrins or GPCRs .

Data Analysis & Contradiction Management

Q. What bioinformatics tools can contextualize VKGILS’s transcriptomic effects?

Methodological Answer: Use DAVID or Gene Ontology for pathway enrichment analysis of RNA-seq data. Compare with SLIGKV-treated cells to identify PAR-2-specific vs. off-target gene clusters .

Q. How to address ethical reporting in preclinical VKGILS studies?

Methodological Answer: Adhere to NIH guidelines (): disclose cell line authentication (e.g., SW1990 STR profiling), VKGILS purity (HPLC/MS), and replicate counts (n ≥ 3). Include negative controls in all assays .

Experimental Design & Validation

Q. What in vivo models best extrapolate VKGILS’s therapeutic potential?

Methodological Answer: Use murine asthma models ( ) or xenograft tumors () with intraperitoneal VKGILS administration (50 µM/kg). Monitor proliferation (Ki-67 staining) and metastasis (bioluminescence imaging) .

Q. How to optimize ELISA/WB protocols for VKGILS-treated samples?

Methodological Answer: Pre-treat cells with protease inhibitors to prevent PAR-2 cleavage. Use anti-PAR-2 antibodies (e.g., SAM11) and normalize to β-actin. Validate with spike-in recovery experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.